molecular formula C11H15F2NO B13269330 3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol

3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13269330
M. Wt: 215.24 g/mol
InChI Key: PJBLPOLYWJMEKA-UHFFFAOYSA-N
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Description

3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol This compound features a difluorophenyl group attached to an ethylamino chain, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2,5-difluorophenyl ethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and efficiency. The use of automated systems and real-time monitoring can further enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.

    2,5-Difluorophenyl ethylamine: A precursor in the synthesis of various pharmaceuticals.

    3-(2,5-Difluorophenyl)propan-1-ol: Used in the synthesis of more complex organic molecules.

Uniqueness

3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the amino and hydroxyl groups provide versatility in chemical modifications and interactions with biomolecules .

Biological Activity

3-{[1-(2,5-Difluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

The synthesis of this compound typically involves the reaction of 2,5-difluorophenyl ethylamine with propylene oxide under controlled conditions, often using solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. The compound's unique structure, characterized by a difluorophenyl group and an amino alcohol moiety, enhances its stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The difluorophenyl group may engage with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with different biomolecules. These interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against cancer cells. For instance, studies have shown that structural motifs akin to this compound demonstrate promising anticancer effects by inducing apoptosis in cancer cells while sparing normal cells . The specific mechanisms may involve the inhibition of critical pathways in cell proliferation and survival.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various pathogens. For example, analogs of difluorophenyl-containing compounds have shown activity against Candida albicans and other fungi, indicating a broader spectrum of antimicrobial action that may be relevant for this compound .

Study on Anticancer Effects

In a study focused on similar compounds, researchers synthesized various derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The findings revealed that specific modifications in the molecular structure significantly enhanced anticancer activity while reducing toxicity to normal cells . This underscores the importance of structural optimization in developing effective therapeutic agents.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of related compounds using murine models. Results indicated that certain derivatives exhibited potent antifungal activity at low doses, suggesting that this compound could have similar properties worth exploring in future research .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC11H15F2NOPotential anticancer and antimicrobialUnique difluorophenyl structure
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olC12H12F2N4OAntifungalKnown for strong antifungal properties
3-(2,5-Difluorophenyl)propan-1-olC11H13F2OAntimicrobialUsed as a building block for complex molecules

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

3-[1-(2,5-difluorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-8(14-5-2-6-15)10-7-9(12)3-4-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3

InChI Key

PJBLPOLYWJMEKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)NCCCO

Origin of Product

United States

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